molecular formula C22H21ClFN5O2 B11298594 2-chloro-6-fluoro-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

2-chloro-6-fluoro-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B11298594
M. Wt: 441.9 g/mol
InChI Key: UVOCVBAFQDWJHR-UHFFFAOYSA-N
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Description

2-CHLORO-6-FLUORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated and fluorinated benzamide core, a morpholine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-6-FLUORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The initial step involves the chlorination and fluorination of a benzamide precursor. This can be achieved through the reaction of 2-chloro-6-fluorobenzoyl chloride with an appropriate amine under controlled conditions.

    Introduction of the Pyrimidine Moiety: The next step involves the coupling of the benzamide core with a pyrimidine derivative.

    Morpholine Ring Formation: The final step involves the introduction of the morpholine ring. This can be achieved through nucleophilic substitution reactions, where a suitable morpholine derivative is reacted with the intermediate compound to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-6-FLUORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The presence of chlorine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the morpholine and pyrimidine moieties. Reagents such as hydrogen peroxide and sodium borohydride are commonly used for these transformations.

    Coupling Reactions: As mentioned earlier, the compound can participate in palladium-catalyzed cross-coupling reactions, which are useful for introducing various functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.

    Oxidation: Hydrogen peroxide, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Coupling: Palladium catalysts, aryl halides, boronic acids, toluene as solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the morpholine and pyrimidine rings.

Scientific Research Applications

2-CHLORO-6-FLUORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Studies: Researchers use the compound to study its effects on cellular processes and molecular pathways. This includes investigating its role in inhibiting specific enzymes or signaling pathways involved in disease progression.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of related compounds. It is used in assays to identify potential drug targets and elucidate their functions.

    Industrial Applications: The compound’s chemical reactivity makes it useful in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-CHLORO-6-FLUORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors and altering their downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

2-CHLORO-6-FLUORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE can be compared with other similar compounds, such as:

    2-CHLORO-6-FLUORO-N-(4-{[6-METHYL-2-(PIPERIDIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE: This compound has a piperidine ring instead of a morpholine ring, which can affect its chemical reactivity and biological activity.

    2-CHLORO-6-FLUORO-N-(4-{[6-METHYL-2-(PYRROLIDIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE: This compound contains a pyrrolidine ring, which may influence its pharmacokinetic properties and target specificity.

    2-CHLORO-6-FLUORO-N-(4-{[6-METHYL-2-(PIPERAZIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE: The presence of a piperazine ring in this compound can alter its solubility and interaction with biological targets.

The uniqueness of 2-CHLORO-6-FLUORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H21ClFN5O2

Molecular Weight

441.9 g/mol

IUPAC Name

2-chloro-6-fluoro-N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C22H21ClFN5O2/c1-14-13-19(28-22(25-14)29-9-11-31-12-10-29)26-15-5-7-16(8-6-15)27-21(30)20-17(23)3-2-4-18(20)24/h2-8,13H,9-12H2,1H3,(H,27,30)(H,25,26,28)

InChI Key

UVOCVBAFQDWJHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F

Origin of Product

United States

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